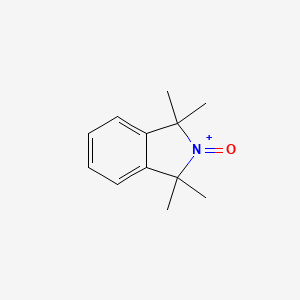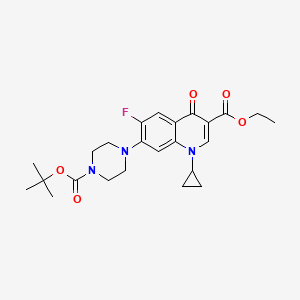
Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
説明
Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C24H30FN3O5 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photochemistry Studies
Research on the photochemistry of related compounds, such as ciprofloxacin, which has a similar quinolone structure, shows that these compounds undergo photodegradation processes. For instance, ciprofloxacin experiences a low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation in water, which can be influenced by the presence of sodium sulfite or phosphate (Mella, Fasani, & Albini, 2001). This research is significant in understanding the environmental behavior and stability of these compounds.
Synthesis and Structural Modifications
The synthesis and structural modification of quinolone derivatives, like the creation of ciprofloxacin derivatives with thiazole and benzothiazole, are areas of considerable interest. These studies involve reacting ciprofloxacin with various compounds to create derivatives, whose structures are confirmed through spectral studies (Yadav & Joshi, 2008). Such research contributes to the development of new compounds with potential enhanced properties.
Antibacterial Activity
The antibacterial activity of quinolone derivatives is a key area of research. Studies on compounds like N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates have shown moderate to significant minimum inhibitory concentration values against various bacterial strains (Sharma & Jain, 2008). This research is crucial for the development of new antibacterial agents.
Antimicrobial Studies
The exploration of quinolone derivatives for their antimicrobial properties is also a significant research area. Novel synthetic approaches lead to compounds with potential antimicrobial activities. For example, synthesizing fluoroquinolone-based 4-thiazolidinones has provided compounds that have been screened for antibacterial and antifungal activities, revealing potential as antimicrobial agents (Patel & Patel, 2010).
Antiproliferative Effects
Research into the antiproliferative effects of quinolone derivatives on cancer cell lines is another important application. Synthesized analogs of ciprofloxacin have been evaluated for their inhibitory activity on various human cancer cell lines, with some showing comparable potency to established chemotherapy drugs (Suresh et al., 2013). This research opens pathways for potential cancer therapies.
特性
IUPAC Name |
ethyl 1-cyclopropyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5/c1-5-32-22(30)17-14-28(15-6-7-15)19-13-20(18(25)12-16(19)21(17)29)26-8-10-27(11-9-26)23(31)33-24(2,3)4/h12-15H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEUUENQNBZTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)C(=O)OC(C)(C)C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856096 | |
| Record name | Ethyl 7-[4-(tert-butoxycarbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
952653-63-3 | |
| Record name | Ethyl 7-[4-(tert-butoxycarbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid](/img/structure/B1512635.png)
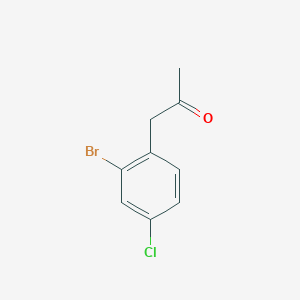
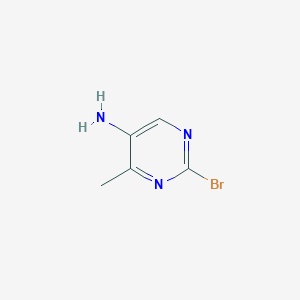
![8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1512641.png)
![tert-Butyl 6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1512643.png)
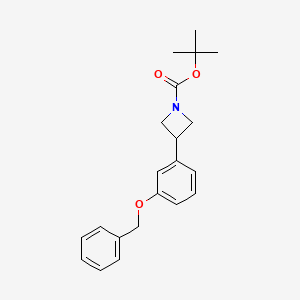
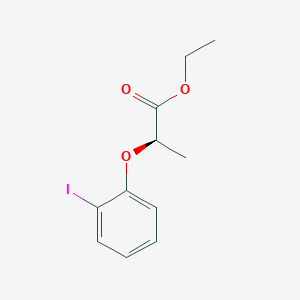
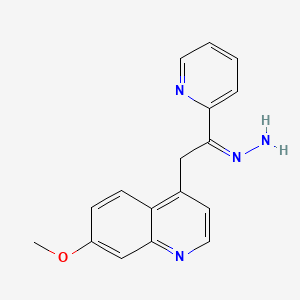
![tert-Butyl ((2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-yl)carbamate](/img/structure/B1512650.png)
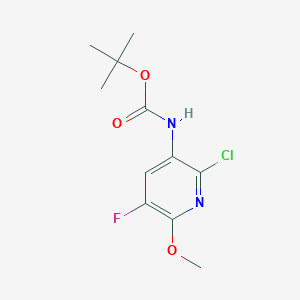
![6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride](/img/structure/B1512652.png)
![(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide](/img/structure/B1512657.png)
![1-Oxo-2-oxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1512659.png)
